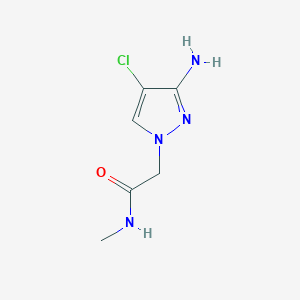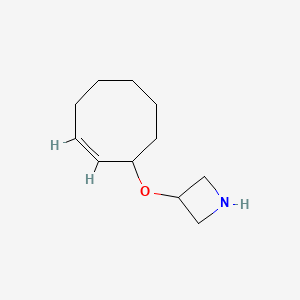
3-(Cyclooct-2-en-1-yloxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclooct-2-en-1-yloxy)azetidine is an organic compound with the molecular formula C₁₁H₁₉NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclooctene, an eight-membered ring with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclooct-2-en-1-yloxy)azetidine typically involves the reaction of cyclooct-2-en-1-ol with azetidine under specific conditions. One common method is the nucleophilic substitution reaction where cyclooct-2-en-1-ol is treated with azetidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclooct-2-en-1-yloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
3-(Cyclooct-2-en-1-yloxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3-(Cyclooct-2-en-1-yloxy)azetidine involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclooctene moiety provides additional sites for chemical modification, allowing the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways involved in enzyme activity, signal transduction, and other cellular processes .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclooctene moiety.
Cyclooctene: An eight-membered ring with a double bond, lacking the azetidine ring.
3-(Cyclooct-2-en-1-yloxy)aziridine: A similar compound where the azetidine ring is replaced by a three-membered aziridine ring.
Uniqueness: 3-(Cyclooct-2-en-1-yloxy)azetidine is unique due to the combination of the azetidine and cyclooctene rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
3-[(2Z)-cyclooct-2-en-1-yl]oxyazetidine |
InChI |
InChI=1S/C11H19NO/c1-2-4-6-10(7-5-3-1)13-11-8-12-9-11/h4,6,10-12H,1-3,5,7-9H2/b6-4- |
Clave InChI |
KGGDJOUDKIBLOQ-XQRVVYSFSA-N |
SMILES isomérico |
C1CC/C=C\C(CC1)OC2CNC2 |
SMILES canónico |
C1CCC=CC(CC1)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13318526.png)
![2-Methoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13318529.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13318544.png)
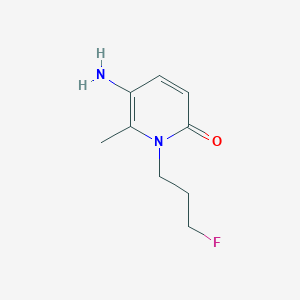
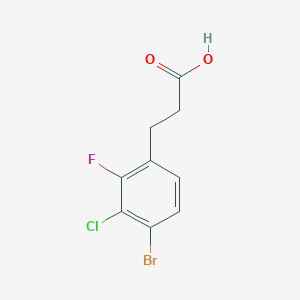
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)

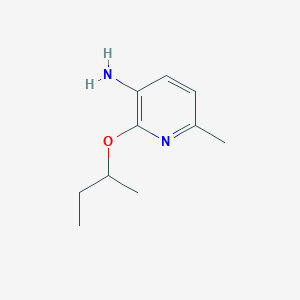
amino}propanoic acid](/img/structure/B13318574.png)


